N-{4-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide
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Overview
Description
N-{4-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide is a complex organic compound that features a thiazole ring, a pyrrole ring, and an acetamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 4-methyl-1,3-thiazole-2-amine with an appropriate aldehyde to form the thiazole intermediate. This intermediate is then reacted with a pyrrole derivative under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-{4-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles exhibit similar biological activities.
Pyrrole Derivatives: Pyrrole-based compounds are known for their diverse pharmacological properties.
Uniqueness
N-{4-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H16N4O2S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[4-[3-hydroxy-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C16H16N4O2S/c1-9-8-23-16(18-9)14-13(22)7-20(15(14)17)12-5-3-11(4-6-12)19-10(2)21/h3-6,8,17,22H,7H2,1-2H3,(H,19,21) |
InChI Key |
SPQVTHZYCPFWTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=C(CN(C2=N)C3=CC=C(C=C3)NC(=O)C)O |
Origin of Product |
United States |
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